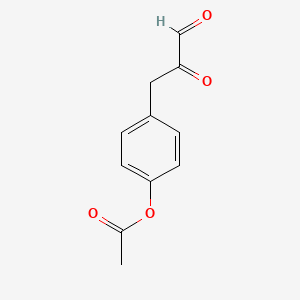

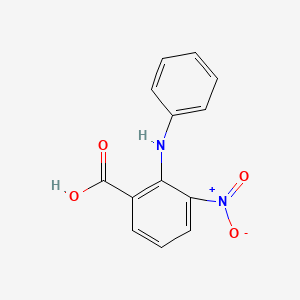

![molecular formula C10H12N2O3 B1621609 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid CAS No. 37534-65-9](/img/structure/B1621609.png)

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid

Overview

Description

“2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol. It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” consists of an aminocarbonyl group (CONH2), an amino group (NH2), a phenyl group (C6H5), and a propanoic acid group (CH2CH2COOH) .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that amino acids, which this compound is structurally similar to, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Cross-Coupling Reactions

The utility of 3-phenylpropanoic acid derivatives in cross-coupling reactions to modify meta-C–H bonds has been demonstrated. These reactions, facilitated by a U-shaped template and mono-protected amino acid ligand, showcase the compound's role in developing arylation and methylation methodologies, crucial for complex molecule synthesis (L. Wan et al., 2013).

Enantioselective Synthesis

Research has outlined methods for the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives. These derivatives, serving as β-analogues of aromatic amino acids, are synthesized through routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showing the potential for creating bioactive molecules with specific chirality (E. Arvanitis et al., 1998).

Computational Peptidology

The computational study of antifungal tripeptides incorporating 2-amino-3-phenylpropanoic acid derivatives reveals insights into their molecular properties and structures. This approach, using conceptual density functional theory, aids in the drug design process by predicting reactivity descriptors and bioactivity scores, highlighting the compound's role in developing new therapeutics (N. Flores-Holguín et al., 2019).

Biosynthesis and Metabolic Fate

The study of phenylalanine, a closely related compound, in conifers offers insights into the metabolic pathways involving phenylpropanoic acid derivatives. This research underscores the importance of these compounds in the biosynthesis of phenylpropanoids, which are crucial for plant growth, development, and stress response, providing a link to broader ecological and evolutionary contexts (M. Pascual et al., 2016).

Ecological Synthetic Methods

The ecological synthesis of dipeptides using unprotected α-amino acids, including 3-phenylpropanoic acid derivatives, showcases green chemistry approaches. This method yields amides without racemization, highlighting the compound's role in environmentally friendly synthesis practices (Tetsuya Ezawa et al., 2017).

Future Directions

While specific future directions for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that compounds with similar structures have been studied for their potential anti-inflammatory properties . This suggests that “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” and similar compounds could be further investigated for potential therapeutic applications.

properties

IUPAC Name |

2-(carbamoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWQOZCSQLTKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388199 | |

| Record name | N-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid | |

CAS RN |

37534-65-9 | |

| Record name | N-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carbamoylamino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)

![Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621535.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)

![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)

![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)